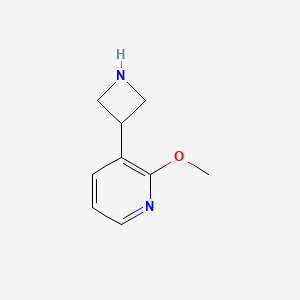

3-(Azetidin-3-yl)-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-(azetidin-3-yl)-2-methoxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8(3-2-4-11-9)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3 |

InChI Key |

WKBSTJPKQLAKPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Azetidin 3 Yl 2 Methoxypyridine and Its Structural Congeners

Retrosynthetic Disconnections and Fragment-Based Synthetic Strategies

The primary retrosynthetic disconnections for 3-(azetidin-3-yl)-2-methoxypyridine involve the carbon-carbon (C-C) bond linking the pyridine (B92270) and azetidine (B1206935) rings, and the carbon-nitrogen (C-N) bonds within the azetidine ring itself.

C-C Bond Disconnection: This approach is the most common and logically partitions the molecule into a pyridine fragment and an azetidine fragment. This strategy typically employs cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings. The pyridine component is usually a halopyridine, like 3-bromo-2-methoxypyridine, while the azetidine part is an organoboron, organozinc, or organotin reagent. uni-muenchen.de

C-N Bond Disconnection: An alternative strategy involves the formation of the azetidine ring on a pre-functionalized pyridine scaffold. This can be achieved through intramolecular cyclization of a suitable precursor, such as a 3-(1-amino-3-halopropyl)-2-methoxypyridine. This method builds the strained ring in a later synthetic step.

The selection of appropriate precursors is critical for the success of the chosen synthetic route.

Pyridine Precursors: A versatile and commonly used precursor for C-C coupling is 3-bromo-2-methoxypyridine . Its preparation can be achieved through multi-step sequences, for instance, starting from the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov Other viable precursors include 2-methoxypyridine-3-boronic acid for Suzuki couplings.

Azetidine Precursors: A key building block for the azetidine portion is often a protected form, such as N-Boc-3-azetidinone . This can be converted into various coupling partners, for example, N-Boc-3-(dihydroxyboryl)azetidine for Suzuki reactions. For syntheses requiring specific stereochemistry, chiral versions of these precursors are necessary.

| Precursor Type | Example Precursor | Synthetic Application |

| Pyridine | 3-Bromo-2-methoxypyridine | Cross-coupling reactions (e.g., Suzuki, Negishi) |

| Pyridine | 2-Methoxypyridine-3-boronic acid | Suzuki coupling |

| Azetidine | N-Boc-3-azetidinone | Precursor for organometallic reagents |

| Azetidine | N-Boc-3-(dihydroxyboryl)azetidine | Suzuki coupling |

Stereoselective Construction of the Azetidine Ring

Achieving stereocontrol in the synthesis of azetidine-containing molecules is a significant challenge. Various methods have been developed to address this, particularly for producing enantiomerically pure compounds.

Asymmetric cyclization reactions are a cornerstone of stereoselective azetidine synthesis.

[2+2] Cycloadditions: The reaction of imines with alkenes in a [2+2] photocycloaddition, often catalyzed by transition metals like copper or iridium, can produce substituted azetidines. rsc.orgresearchgate.net These methods can offer high stereoselectivity.

Intramolecular Amination: This strategy involves the cyclization of a chiral precursor, such as a 3-hydroxypropylamine, to form the azetidine ring. rsc.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds is another powerful technique for constructing azetidine rings. organic-chemistry.org

The "chiral pool" utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials for complex chiral molecules. mdpi.combaranlab.org This approach is highly effective for synthesizing chiral azetidine derivatives. For instance, L-aspartic acid and L-serine can be converted into chiral azetidine precursors through a series of chemical transformations. acs.org

Controlling the stereochemistry at the C3 position of the azetidine ring is crucial for the synthesis of specific isomers.

Diastereoselective Synthesis: One approach involves the diastereoselective functionalization of an already chiral azetidine. For example, the reaction of a chiral N-protected 3-azetidinone with a Grignard reagent can lead to the formation of 3-arylated-2-substituted azetidines with high diastereoselectivity. uni-muenchen.de

Ring Expansion: Stereoselective ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides a [3+1] route to highly substituted methylene azetidines, efficiently transferring chirality from the substrate to the product. nih.gov

From Aziridines: The thermal isomerization of 2-bromomethyl-2-methylaziridines can lead to the formation of 3-substituted azetidines. rsc.org This rearrangement provides a pathway to functionalize the C3 position.

| Stereoselective Method | Description | Key Features |

| Asymmetric Cyclization | Formation of the azetidine ring from an achiral precursor using a chiral catalyst or reagent. | Can provide direct access to enantiomerically enriched azetidines. |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. mdpi.combaranlab.org | Provides access to enantiopure products; the stereochemistry is derived from the starting material. |

| Diastereoselective Functionalization | Introduction of a substituent at the C3 position of a chiral azetidine precursor, where the existing stereocenter directs the stereochemical outcome of the reaction. | Allows for the creation of multiple stereocenters with controlled relative stereochemistry. |

| Ring Expansion/Rearrangement | Conversion of a smaller ring system (e.g., aziridine) into an azetidine ring. nih.govrsc.org | Can provide access to unique substitution patterns and stereochemical arrangements. |

Coupling Strategies for Azetidine and 2-Methoxypyridine (B126380) Moieties

The formation of the crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond between the azetidine and 2-methoxypyridine rings is a pivotal step in the synthesis of the target molecule. Various modern coupling reactions have been employed to achieve this linkage efficiently and with high yields.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Suzuki-Miyaura, Sonogashira, and Negishi couplings are prominent examples that can be applied to the synthesis of this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. beilstein-journals.orgtcichemicals.com For the synthesis of the target molecule, this could involve the coupling of an N-protected azetidin-3-ylboronic acid or its ester with a 3-halo-2-methoxypyridine. A computational study has investigated the energetics of the Suzuki-Miyaura reaction between 2-methoxypyridine-3-boronic acid and 5-bromopyrimidine, providing insights into the reaction's feasibility. illinois.edu The choice of catalyst, ligand, base, and solvent is critical for the success of such couplings.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | - |

| 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1.5) | - | K₃PO₄ | Isopropanol/H₂O | 80 | 96 |

The Sonogashira coupling provides a route to connect the two moieties via an ethynyl (B1212043) linker, which can be subsequently reduced to form the desired single bond. This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. bepls.combeilstein-journals.org A potential strategy involves the coupling of 3-ethynyl-2-methoxypyridine (B1441405) with a protected 3-haloazetidine. The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and minimizing side reactions like homocoupling of the alkyne. ntu.edu.tw

Table 2: Examples of Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

|---|---|---|---|---|---|---|---|

| (5-Iodo-pyridin-2-yl)-carbamic acid methyl ester | 3-ethynyl-4-methyl-benzoate | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | Good |

| 4-bromopyridine hydrochloride | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Piperidine | CH₃CN | Reflux | - |

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. beilstein-journals.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov For the target compound, this could involve the reaction of a protected 3-(halozincio)azetidine with a 3-halo-2-methoxypyridine. The choice of catalyst and ligand is critical to promote the desired reductive elimination over competing β-hydride elimination. researchgate.net Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have also been reported, offering an alternative to palladium or nickel catalysis. organic-chemistry.orgbaranlab.org

Table 3: Examples of Negishi and Iron-Catalyzed Coupling Conditions

| Alkyl/Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| tert-Butyl 3-iodoazetidine-1-carboxylate | p-tolylmagnesium bromide | Fe(acac)₃ (10) | - | TMEDA | THF | -20 to RT | 66 |

| 1-Benzhydryl-3-iodoazetidine | vinylmagnesium bromide | Fe(acac)₃ (10) | - | TMEDA | THF | -20 to RT | 74 |

Nucleophilic Substitution Reactions for C-N Linkages

The formation of a C-N bond between the azetidine nitrogen and the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. In an SNAr reaction, a nucleophilic azetidine derivative can displace a suitable leaving group (e.g., a halide) on the 2-methoxypyridine ring, particularly if the ring is activated by electron-withdrawing groups.

The Buchwald-Hartwig amination is a more general and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. chemspider.comrsc.orgnih.gov This reaction can couple an amine with an aryl halide or triflate. For the synthesis of a structural congener where the azetidine is linked via its nitrogen atom to the pyridine ring, this would involve the reaction of azetidine with a 3-halo-2-methoxypyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Mitsunobu Reactions and Ether Formation Strategies

The Mitsunobu reaction provides a powerful method for the formation of C-O, C-N, and C-S bonds. organic-chemistry.orgnih.govresearchgate.net It allows for the conversion of an alcohol to a variety of functional groups with inversion of stereochemistry. In the context of synthesizing structural analogs, a Mitsunobu reaction could be employed to form an ether linkage between a hydroxyazetidine derivative and a hydroxypyridine, or a C-N bond between an azetidine and a suitable nitrogen nucleophile. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The acidity of the nucleophile is an important factor for the success of the reaction.

Regioselective Functionalization of the Pyridine Ring

Achieving the desired substitution pattern on the pyridine ring is crucial. Directed metalation and C-H activation methodologies offer powerful strategies for the regioselective introduction of functional groups that can then be elaborated to the azetidinyl moiety.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. baranlab.orgresearchgate.net The methoxy (B1213986) group in 2-methoxypyridine can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the C3 position. The resulting organolithium species can then be quenched with a suitable electrophile, such as a protected azetidinone, to introduce the azetidine precursor at the desired position. nih.gov The choice of base and reaction conditions is critical to achieve the desired regioselectivity.

C-H Activation Methodologies (e.g., Minisci reactions)

Direct C-H activation offers an atom-economical approach to functionalize pyridine rings without the need for pre-installed leaving groups. The Minisci reaction is a radical-based method for the alkylation of electron-deficient heterocycles. nih.gov In a typical Minisci reaction, an alkyl radical, generated from a suitable precursor like a carboxylic acid, is added to a protonated N-heterocycle. nih.gov This methodology could potentially be used to introduce a functionalized alkyl group at the C3 position of 2-methoxypyridine, which could then be converted to the azetidine ring. The reaction conditions, including the radical source, oxidant, and acid, must be carefully optimized to control regioselectivity and yield. nih.gov

Catalytic Approaches in Synthesis (e.g., Palladium, Copper Catalysis)

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of heterocyclic compounds, including substituted pyridines and for the formation of C-N bonds. nih.govnih.gov Palladium and copper catalysts are particularly prominent in this area.

Palladium Catalysis:

Palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. For the synthesis of 3-substituted pyridines, methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are highly valuable. nih.govnih.gov

Recent advancements have focused on the direct C-H activation and functionalization of pyridine rings. For example, a method for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes has been developed using a cationic palladium(II) catalyst. nih.govacs.org This approach proceeds via a C-H alkenylation followed by an aza-6π-electrocyclization, offering complete regioselectivity. nih.govacs.org

The synthesis of 3-aryl pyrrolidines, a related saturated heterocycle, has been achieved through a palladium-catalyzed hydroarylation of pyrrolines. nih.gov This highlights the potential for developing similar catalytic methods for the direct arylation of partially saturated azetidine precursors.

Copper Catalysis:

Copper-catalyzed reactions are also crucial, particularly for the formation of C-N bonds. For instance, copper(I) iodide has been used in the synthesis of tricyclic systems containing an azetidine ring. acs.org Furthermore, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of Cu(OTf)₂ provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Copper catalysts are also employed in the α-arylation of malonates, which are key intermediates for various heterocyclic compounds. researchgate.net

The table below provides examples of catalytic systems used in the synthesis of pyridine and azetidine derivatives.

| Catalyst System | Reaction Type | Application Example | Reference |

| Pd(OAc)₂ / Sterically hindered pyridine ligand | C-H Alkenylation / Aza-6π-electrocyclization | Synthesis of multi-substituted pyridines | nih.govacs.org |

| Palladium catalyst / Chiral diphosphine ligands | [5 + 4] Formal cycloaddition | Enantioselective synthesis of benzofuran-fused nine-membered heterocycles | nih.gov |

| Copper(I) iodide / Cesium carbonate / Dimethylethane 1,2-diamine | Intramolecular C-N coupling | Synthesis of tricyclic systems containing an azetidine ring | acs.org |

| Cu(OTf)₂ | Alkylation | Direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents | organic-chemistry.org |

| Rhodium catalyst / Josiphos ligand | Asymmetric Reductive Heck Reaction | Synthesis of 3-substituted tetrahydropyridines | organic-chemistry.org |

Process Optimization and Scale-Up Considerations for Research Synthesis

While the primary goal of research synthesis is often the successful preparation of a target molecule, considerations for process optimization and potential scale-up are becoming increasingly important. This involves developing robust and efficient synthetic routes that can be reliably performed on a larger scale if needed.

Key aspects of process optimization include:

Route Scouting: Identifying the most efficient and convergent synthetic pathway.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize side products. acs.org

Purification Strategies: Developing purification methods that are scalable and avoid tedious and costly techniques like column chromatography where possible. acs.org

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product.

For the synthesis of this compound, a convergent strategy would be highly desirable. This might involve the synthesis of a suitable 3-substituted azetidine precursor and a 2-methoxypyridine fragment, followed by a final coupling step.

A recent development in the synthesis of 3-sulfonyl-2-aminopyridines showcases a highly efficient, one-pot, three-component reaction that is scalable and avoids chromatographic purification. acs.org This approach highlights the potential for developing similar streamlined processes for other substituted pyridines.

Furthermore, the use of flow reactors can offer significant advantages for scale-up, as demonstrated by a novel method for the synthesis of halo-substituted nicotinonitriles which increased the yield from 58% to 92% and reduced the process from five steps to a single continuous step. vcu.edu

The following table outlines key considerations for process optimization and scale-up.

| Consideration | Description | Example |

| Route Efficiency | Minimizing the number of synthetic steps and maximizing overall yield. | A one-pot, three-component reaction for 3-sulfonyl-2-aminopyridines. acs.org |

| Scalability | Ensuring the reaction can be performed safely and efficiently on a larger scale. | Transitioning from a batch process to a continuous flow process. vcu.edu |

| Purification | Developing practical and efficient purification methods. | Isolation of the product by crystallization or extraction, avoiding chromatography. acs.org |

| Reagent Cost & Availability | Selecting readily available and cost-effective starting materials and reagents. | Utilizing commercially available starting materials for key fragments. |

| Green Chemistry Principles | Minimizing waste and using environmentally benign solvents and reagents. nih.gov | Conducting reactions in aqueous media or using catalytic amounts of reagents. |

Chemical Reactivity and Derivatization Studies of 3 Azetidin 3 Yl 2 Methoxypyridine

Reactions at the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is subject to reactions that can either maintain its cyclic structure or lead to ring-opening, providing pathways for diverse molecular elaborations.

N-Alkylation and Acylation Reactions

The secondary amine within the azetidine ring of 3-(Azetidin-3-yl)-2-methoxypyridine is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents. These reactions are crucial for modifying the compound's physicochemical properties and for late-stage functionalization in drug discovery programs. nih.govresearchgate.net

For instance, N-acylation with various acylating agents can introduce amide functionalities. Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination. The presence of an electron-withdrawing group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can facilitate exclusive α-lithiation, enabling further functionalization at the C2 position of the azetidine ring. nih.gov

Table 1: Examples of N-Alkylation and Acylation Reactions on Azetidine-Containing Scaffolds

| Reagent | Reaction Type | Product Type |

| Alkyl Halide | N-Alkylation | N-Alkyl azetidine |

| Acyl Chloride | N-Acylation | N-Acyl azetidine |

| Sulfonyl Chloride | N-Sulfonylation | N-Sulfonyl azetidine |

| Isocyanate | N-Carbamoylation | N-Carbamoyl azetidine |

This table is illustrative and based on general azetidine reactivity.

Ring-Opening Reactions for Structural Elaboration

The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, which are valuable for creating linear amine derivatives with diverse functionalities. These reactions typically proceed via nucleophilic attack, leading to the cleavage of one of the C-N bonds. researchgate.net

Lewis acid-catalyzed SN2-type ring-opening of activated azetidines with electron-rich arenes and heteroarenes has been shown to produce 3,3-disubstituted propylamines in high yields. biu.ac.il The reactivity of aziridines, a related three-membered ring system, in ring-opening reactions is even more pronounced due to greater ring strain. nih.govmdpi.commdpi.com In some cases, aziridines can rearrange to form azetidines. researchgate.net

Functionalization of Azetidine Carbons

Direct functionalization of the carbon atoms of the azetidine ring presents a greater challenge but offers a powerful tool for introducing stereochemical complexity. Methods for the α-lithiation of N-protected azetidines, followed by trapping with electrophiles, have been developed to create C2-functionalized azetidines. nih.govuni-muenchen.deuniba.it This approach allows for the diastereoselective synthesis of functionalized azetidine molecules. uni-muenchen.de

Reactions at the Pyridine (B92270) Ring

The 2-methoxypyridine (B126380) portion of the molecule also offers multiple avenues for chemical modification, primarily through reactions on the aromatic ring and alterations to the methoxy (B1213986) group.

Electrophilic and Nucleophilic Substitutions

The pyridine ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. The methoxy group at the 2-position is an electron-donating group, which generally directs incoming electrophiles to the 3- and 5-positions. brainly.com However, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. brainly.com Sulfonation of 2-methoxypyridine, for example, has been shown to yield 2-methoxy-4-sulfonic acid pyridine as the major product. brainly.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by nucleophiles like amines. youtube.comresearchgate.net While the starting compound does not have a leaving group, derivatization could introduce one, enabling such transformations. A protocol for the nucleophilic amination of methoxypyridines using sodium hydride and lithium iodide has been developed, providing a direct route to aminopyridines. ntu.edu.sg

Table 2: Regioselectivity in Pyridine Ring Substitutions

| Reaction Type | Position(s) of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Activating effect of the methoxy group. brainly.com |

| Nucleophilic Aromatic Substitution | 2- and 4-positions | Electron-withdrawing effect of the ring nitrogen. stackexchange.com |

This table provides a general overview of pyridine reactivity.

Side-Chain Modifications on the Methoxy Group

The methoxy group itself can be a site for chemical modification, most notably through demethylation to reveal the corresponding pyridone. This transformation is significant as it can dramatically alter the biological and physical properties of the molecule. Chemoselective demethylation methods for methoxypyridine derivatives have been developed, for instance, using L-selectride. elsevierpure.com Another method employs sodium trimethylsilanethiolate for the demethylation of methoxypyridines. semanticscholar.org

Directed Functionalization at Adjacent Positions (e.g., 4-position)

The pyridine ring, being electron-deficient, presents a unique challenge for selective C-H functionalization. However, the presence of substituents can significantly influence the regioselectivity of these reactions. In the case of this compound, the 2-methoxy group and the 3-azetidinyl group play crucial roles in directing functionalization, particularly at the C4 position.

Recent studies have highlighted methods for the C4-functionalization of pyridine rings, which can be adapted for this compound. One promising approach involves directed metalation. While organolithium reagents often lead to nucleophilic addition at the C2 or C6 positions of pyridines, the use of n-butylsodium has been shown to selectively deprotonate the C4 position. nih.govresearchgate.net This selectivity is attributed to a thermodynamic pathway involving the intermolecular exchange of metalation sites. nih.govresearchgate.net The resulting 4-sodiopyridine intermediate can then be trapped with various electrophiles.

Another powerful technique is the palladium-catalyzed direct C-H arylation. For 3-substituted pyridines, particularly those with electron-withdrawing groups, arylation often occurs selectively at the C4 position. nih.gov The 2-methoxy group in this compound, while being an ortho,para-director in classical electrophilic aromatic substitution, can influence the regioselectivity in metal-catalyzed reactions differently. The combination of the electronic effects of the methoxy group and the azetidinyl substituent, along with the choice of catalyst and ligands, can be fine-tuned to favor C4 functionalization.

A representative transformation for the directed functionalization at the 4-position of a 3-substituted-2-methoxypyridine is outlined in the table below. This data is based on general methodologies for pyridine functionalization and can be extrapolated to the specific substrate of interest.

Table 1: Directed C4-Functionalization of a Model 3-Substituted-2-methoxypyridine

| Entry | Reactant (Model) | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-Bromo-2-methoxypyridine | 1. n-BuNa, THF, -78 °C2. Electrophile (e.g., I₂) | 3-Bromo-4-iodo-2-methoxypyridine | ~60-70 |

| 2 | 3-Nitro-2-methoxypyridine | Ar-Br, Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH, Toluene, 120 °C | 4-Aryl-3-nitro-2-methoxypyridine | ~50-60 |

This table presents hypothetical data based on established methods for pyridine functionalization and is intended to be representative.

Exploration of Novel Reaction Pathways and Mechanisms

Beyond established functionalization methods, the unique structural combination of an azetidine ring and a methoxypyridine core in this compound opens avenues for exploring novel reaction pathways. The inherent ring strain of the four-membered azetidine heterocycle can be a driving force for unique chemical transformations. google.com

One area of exploration is the palladium-catalyzed cross-coupling reactions where the pyridine nitrogen could act as a directing group. While C-H activation is often directed to the C2 position, the development of new ligand systems could potentially override this inherent preference and enable functionalization at other positions. nih.gov Furthermore, the interplay between the azetidine nitrogen and the pyridine nitrogen in coordinating to a metal center could lead to unexpected reactivity and selectivity.

The methoxy group at the 2-position can also be a handle for further transformations. For instance, it can be converted to a pyridone, which alters the electronic properties of the ring and opens up different reaction possibilities. This strategy has been successfully employed in the synthesis of various alkaloids. nih.gov

Mechanistic studies of these potential transformations, for instance through computational modeling or kinetic analysis, would be crucial in understanding the underlying principles and in designing more efficient and selective reactions. The exploration of photochemical reactions or the use of flow chemistry could also unveil new and efficient pathways for the derivatization of this scaffold.

Synthesis of Chemical Libraries via Parallel and Combinatorial Approaches

The this compound scaffold is an excellent candidate for the construction of chemical libraries for drug discovery and other applications. Its structure offers multiple points of diversification that can be exploited in parallel or combinatorial synthesis formats. nih.govbepls.com

The secondary amine of the azetidine ring is a prime site for functionalization. A library of amides, sulfonamides, ureas, or reductively aminated products can be readily generated by reacting the scaffold with a diverse set of carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes, respectively. This approach allows for the rapid exploration of the chemical space around this part of the molecule.

Furthermore, if the C4 position of the pyridine ring is functionalized, for example, with a bromine or iodine atom as described in section 3.2.3, this provides a second vector for diversification through various cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

A representative scheme for the parallel synthesis of a chemical library based on the this compound scaffold is presented below.

Table 2: Representative Parallel Synthesis of a this compound Library

| Scaffold | Reaction Type | Reagent Class (R¹) | Reagent Class (R²) | Library Products |

| N-Boc-3-(4-bromo-2-methoxypyridin-3-yl)azetidine | Amide Coupling | Carboxylic Acids (R¹-COOH) | - | N-(R¹-carbonyl)-3-(4-bromo-2-methoxypyridin-3-yl)azetidine |

| N-Boc-3-(4-bromo-2-methoxypyridin-3-yl)azetidine | Suzuki Coupling | - | Boronic Acids (R²-B(OH)₂) | N-Boc-3-(4-aryl-2-methoxypyridin-3-yl)azetidine |

| N-Boc-3-(2-methoxypyridin-3-yl)azetidine | Reductive Amination | Aldehydes (R¹-CHO) | - | N-(R¹-methyl)-3-(2-methoxypyridin-3-yl)azetidine |

This table illustrates a hypothetical combinatorial library synthesis based on the title compound.

The use of solid-phase synthesis techniques could further enhance the efficiency of library production, allowing for the generation of large and diverse collections of compounds for high-throughput screening. organic-chemistry.org The development of robust synthetic protocols for the functionalization of the this compound core is therefore of significant interest for medicinal and materials chemistry.

Structure Activity Relationship Sar Studies of 3 Azetidin 3 Yl 2 Methoxypyridine Analogs

Impact of Substituent Modifications on Molecular Properties

The molecular properties of 3-(Azetidin-3-yl)-2-methoxypyridine analogs are significantly influenced by the nature and position of substituents on both the pyridine (B92270) and azetidine (B1206935) rings. These modifications can alter the electronic distribution, steric profile, and conformational flexibility of the molecule, which in turn dictates its interaction with biological targets.

Electronic and Steric Effects of Pyridine Substituents (e.g., Halogenation, Alkyl, Methoxy)

Substituents on the pyridine ring can modulate the electronic and steric characteristics of the this compound scaffold.

Halogenation: The introduction of halogens (F, Cl, Br) can significantly impact the electronic properties of the pyridine ring. Due to their electronegativity, halogens act as electron-withdrawing groups through an inductive effect, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. The position of halogenation is also critical. For instance, halogenation at positions ortho or para to the ring nitrogen can have a more pronounced effect on its basicity. Sterically, the size of the halogen atom (F < Cl < Br) can introduce bulk, potentially leading to more selective interactions with a target protein by excluding binding in sterically hindered pockets.

Alkyl Groups: Alkyl substituents (e.g., methyl, ethyl) are electron-donating groups through an inductive effect, which can increase the electron density of the pyridine ring and enhance the basicity of the ring nitrogen. The steric bulk of alkyl groups can also play a crucial role in receptor binding, with larger groups potentially improving potency and selectivity by occupying specific hydrophobic pockets within the binding site. Research on related pyridine derivatives has shown that the position of alkyl groups can drastically affect activity; for example, substitutions at the para position have been found to be more favorable for antiproliferative activity in some series. mdpi.com

Table 1: Predicted Effects of Pyridine Ring Substituents on Molecular Properties

| Substituent | Position | Predicted Electronic Effect | Predicted Steric Effect |

| Chloro (Cl) | 5-position | Electron-withdrawing | Moderate bulk |

| Methyl (CH3) | 6-position | Electron-donating | Moderate bulk |

| Methoxy (B1213986) (OCH3) | 4-position | Electron-donating | Planar, moderate bulk |

Conformational Effects of Azetidine Ring Substitutions

The azetidine ring, a four-membered saturated amine, introduces a significant conformational constraint on the molecule. researchgate.netmedwinpublishers.com Substitutions on the azetidine ring can further influence the spatial orientation of the pyridine ring and any substituents on the azetidine nitrogen.

The puckered nature of the azetidine ring allows for different conformations, and substituents can favor a particular conformation. This can be critical for aligning the pharmacophoric elements of the molecule with the binding site of a biological target. For example, the conformational restriction induced by the azetidine ring in some dipeptide derivatives has been shown to be influential on their biological activity. nih.gov

Substituents on the azetidine nitrogen can also have a profound impact. Large, bulky substituents could introduce steric hindrance, but they can also provide additional points of interaction with a target, such as hydrophobic or hydrogen bonding interactions. The nature of the substituent on the nitrogen can also affect the basicity of the azetidine nitrogen, which is often a key interaction point.

Correlation of Structural Features with In Vitro Biological Activity Profiles

The structural modifications discussed above directly correlate with the in vitro biological activity of this compound analogs. By systematically altering the structure and observing the corresponding changes in activity, researchers can build a comprehensive SAR profile.

Defining Pharmacophore Models

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For this compound analogs, a general pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring.

A hydrogen bond donor/acceptor: The nitrogen atom of the azetidine ring.

A hydrophobic/aromatic feature: The pyridine ring itself.

Defined spatial relationships: The rigid connection between the pyridine and azetidine rings dictates the relative positions of these features.

The development of a pharmacophore model is an iterative process. Initially, a model can be generated based on the structure of a known active compound. nih.gov This model is then refined as more SAR data becomes available, leading to a more predictive tool for designing new, more potent analogs.

Table 2: Hypothetical Pharmacophore Features for a this compound Analog

| Feature | Description | Potential Interaction |

| HBA | Hydrogen Bond Acceptor (Pyridine N) | H-bond with target residue |

| HBD/A | Hydrogen Bond Donor/Acceptor (Azetidine N) | H-bond with target residue |

| Aromatic | Pyridine Ring | π-π stacking with aromatic residues |

| Hydrophobic | Substituents | Interaction with hydrophobic pockets |

Optimization of Ligand-Target Interactions through SAR

SAR studies are fundamental to optimizing the interaction between a ligand and its target. By making systematic modifications to the this compound scaffold, it is possible to enhance binding affinity and selectivity.

For example, if a hydrophobic pocket is identified in the target's binding site, adding a corresponding hydrophobic group (like an alkyl or phenyl group) to the ligand at the appropriate position can lead to a significant increase in potency. Similarly, if a hydrogen bond donor or acceptor on the target is not being utilized, modifying the ligand to introduce a complementary feature can improve binding.

The iterative cycle of design, synthesis, and testing is central to this optimization process. Computational methods, such as molecular docking, can be used in conjunction with SAR data to visualize and predict how analogs will bind to a target, further guiding the design of more effective compounds. nih.gov

Stereochemical Contributions to Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules like many this compound analogs. The three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with a chiral biological target, such as a receptor or enzyme.

If the azetidine ring is substituted, the carbon atom bearing the substituent can become a chiral center, leading to the existence of enantiomers. It is common for one enantiomer to be significantly more active than the other, as it will have the correct spatial orientation to fit into the binding site. In some cases, the "inactive" enantiomer, or eutomer, can even have off-target effects.

For instance, in studies of related compounds, such as analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, the stereochemistry of the pyrrolidine (B122466) ring was found to be crucial for nicotinic acetylcholine (B1216132) receptor binding activity. nih.gov This highlights the general principle that the stereochemical configuration of the heterocyclic amine portion of such molecules is a critical determinant of their biological function. Therefore, the synthesis and testing of individual enantiomers of chiral this compound analogs is essential for a complete understanding of their SAR.

Diastereomeric and Enantiomeric Activity Differentiation

The differentiation of activity between diastereomers and enantiomers is a cornerstone of medicinal chemistry, providing insights into the specific interactions between a ligand and its biological target. For analogs of this compound, the stereocenter at the 3-position of the azetidine ring is a key determinant of potency and selectivity.

While specific data for the individual enantiomers of this compound are not extensively published, research on closely related analogs, such as those with a 2-azetidinylmethoxy pyridine core, consistently demonstrates a strong preference for one enantiomer over the other. For instance, in a series of 2-(3-pyridylaminomethyl)azetidine analogs, the stereochemistry of the azetidine ring, in conjunction with other structural modifications, led to significant shifts in binding affinity for central nicotinic receptors. nih.gov

In studies of related pyridyl ether-based nAChR ligands, the (R)-enantiomer of 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine was identified as the most potent molecule, with an IC50 of 22 nM at the α4β2 nAChR, highlighting the profound impact of stereochemistry on receptor binding. nih.govresearchgate.net This principle is further exemplified in research on other azetidine-containing compounds where chloro-substituted analogs were identified as particularly interesting ligands for nicotinic acetylcholine receptors. gre.ac.uk

The following table illustrates the impact of stereochemistry on the binding affinity of related nicotinic ligands, demonstrating the typical differentiation observed between enantiomers.

| Compound | Stereochemistry | α4β2 nAChR Binding Affinity (Ki, nM) |

| Acetyl-α-methylcholine | (S)-isomer | High |

| Acetyl-α-methylcholine | (R)-isomer | Low (240-fold less potent) |

| Reference: | uomus.edu.iq |

This table is representative of the general principle of enantiomeric differentiation in cholinergic ligands, as specific data for this compound was not available.

Influence of Absolute Configuration on Target Recognition

The absolute configuration of a chiral molecule dictates its spatial orientation, which is fundamental for precise interaction with the amino acid residues that form the binding pocket of a receptor. For ligands targeting nAChRs, the nitrogen atom within the azetidine ring typically forms a crucial cationic interaction with a negatively charged amino acid residue in the receptor. The spatial positioning of the rest of the molecule, as determined by its absolute configuration, affects the quality of this and other secondary binding interactions.

Research on 3-[(S)-2-azetidinylmethoxy]pyridine (A-85380) and its derivatives has provided significant insights into the importance of the (S)-configuration for high-affinity binding to the α4β2 nAChR subtype. researchgate.netnih.gov This preference for the (S)-enantiomer suggests that the orientation of the substituents on the azetidine ring in this configuration allows for an optimal fit within the receptor's binding site. Molecular modeling studies of these compounds have indicated that the orientation of additional heterocyclic rings, influenced by the core stereochemistry, plays a vital role in the binding affinity. nih.gov

The interaction of the racemic mixture of 3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with α4β2 nAChR subtypes also showed high affinity, suggesting that one of the enantiomers is likely responsible for the majority of the observed activity. nih.gov This is a common phenomenon where the biological activity of a racemate resides principally in one of its enantiomers. uomus.edu.iq

The general principles of structure-activity relationships for cholinergic agonists underscore the importance of the choline (B1196258) moiety's stereochemistry. For example, substitution on the α-carbon of the choline moiety in acetylcholine analogs leads to a decrease in both nicotinic and muscarinic activity, with the extent of the decrease being dependent on the specific enantiomer. uomus.edu.iq This underscores the conserved nature of stereospecific recognition across different types of cholinergic receptors.

The synthesis of chiral azetidin-3-ones, which can serve as precursors to compounds like this compound, has been achieved with high enantiomeric excess, providing access to stereochemically pure compounds for biological evaluation. nih.gov The availability of such enantiopure compounds is crucial for delineating the precise influence of absolute configuration on target recognition and for developing more selective and potent therapeutic agents. nih.govnih.gov

Computational Chemistry and in Silico Analysis of 3 Azetidin 3 Yl 2 Methoxypyridine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional arrangement of "3-(Azetidin-3-yl)-2-methoxypyridine" and its flexibility, which are critical determinants of its biological activity.

Quantum chemical calculations are employed to elucidate the electronic properties of "this compound". Density Functional Theory (DFT) is a prominent method for this purpose, offering a good balance between accuracy and computational cost. For a structurally related compound, (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, DFT calculations with the B3LYP functional and a 6-311+G** basis set have been utilized to determine its optimized geometry and electronic structure researchgate.net. Similar computational approaches can be applied to "this compound" to calculate key electronic descriptors.

Another semi-empirical method, Austin Model 1 (AM1), has been used to study analogs such as 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines. These calculations have demonstrated that bulky substituents can induce notable changes in the molecular geometry, which in turn affects the affinity for biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govacs.org.

Table 1: Representative Quantum Chemical Calculation Parameters

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Method | DFT (e.g., B3LYP, M06), AM1 | Determines the level of theory for the calculation. |

| Basis Set | e.g., 6-311+G**, Def2-TZVP | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | e.g., PCM | Simulates the effect of a solvent on the molecule's properties. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability nih.gov. The Molecular Electrostatic Potential (MEP) map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack nih.gov.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of "this compound" over time. By simulating the atomic motions of the molecule, MD can reveal the preferred conformations and the energy barriers between them researchgate.net. This is particularly important for flexible molecules, as their bioactive conformation may not be the lowest energy state in isolation.

MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. The resulting trajectories provide a detailed picture of the molecule's dynamic behavior, including the flexibility of the azetidine (B1206935) ring and the rotation around the bond connecting it to the pyridine (B92270) ring. This information is invaluable for understanding how the molecule might adapt its shape to bind to a receptor.

The physiological activity of "this compound" is highly dependent on its tautomeric and ionization states at biological pH. The pyridine and azetidine rings both contain nitrogen atoms that can be protonated. Computational methods can be used to predict the pKa values of these basic centers.

Different tautomeric forms of the molecule may also exist, although for "this compound", the depicted form is expected to be the most stable. Quantum chemical calculations can be used to determine the relative energies of different tautomers and predict their equilibrium populations. Understanding the predominant ionization and tautomeric states is crucial for accurately modeling the interactions of the molecule with its biological target.

Ligand-Based Drug Design Approaches

Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For compounds like "this compound," which are analogs of nicotinic acetylcholine receptor (nAChR) agonists, QSAR studies are instrumental in identifying the key molecular features that govern their affinity for these receptors nih.govresearchgate.net.

In a typical QSAR study, a set of molecules with known activities is used to build a model. Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each molecule. Statistical methods are then used to find the best correlation between these descriptors and the biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds. For nAChR agonists, factors like detrimental steric effects have been identified as significant modulators of receptor affinity nih.gov.

Table 2: Common Descriptors in QSAR Models for nAChR Ligands

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Influence electrostatic interactions with the receptor. |

| Steric | Molecular volume, Surface area | Define the size and shape requirements for binding. |

| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |

Pharmacophore modeling is another powerful ligand-based approach. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For nAChR agonists, a common pharmacophore model includes features such as an ammonium head for coulombic or hydrogen-bond interactions, a hydrogen-bond acceptor site (like the pyridine nitrogen), and a hydrophobic region nih.gov.

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening nih.govmdpi.commdpi.com. This allows for the rapid identification of new molecules that are likely to be active at the target of interest. The hits from virtual screening can then be prioritized for chemical synthesis and biological testing, significantly accelerating the drug discovery process.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For a compound like this compound, SBDD is instrumental in hypothesizing its mechanism of action, predicting binding affinity, and guiding the synthesis of more potent and selective analogs. Given the structural similarities to known neuromodulators, a primary focus of SBDD for this compound is on targets such as neuronal nicotinic acetylcholine receptors (nAChRs). frontiersin.orgnih.gov These ligand-gated ion channels are crucial in various physiological functions and are implicated in numerous neurological disorders. nih.govmdpi.com

Molecular docking is a fundamental SBDD technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This method computationally samples various conformations of the ligand within the binding site and scores them based on a function that approximates binding affinity. For this compound, docking simulations are critical for identifying plausible biological targets and understanding its binding mode.

The process begins with the preparation of a high-resolution structure of the target protein, which can be obtained from crystallographic data or through homology modeling if an experimental structure is unavailable. nih.govacs.org For instance, the crystal structure of the human α4β2 nAChR can serve as a template for these studies. nih.gov The ligand structure is then generated and optimized to its lowest energy conformation. Docking algorithms, such as those used in AutoDock or Discovery Studio, are then employed to place the ligand into the active site of the receptor. rjptonline.org The results are typically evaluated based on the docking score and the clustering of poses.

These simulations can predict whether the compound binds to the orthosteric site (the endogenous acetylcholine binding site) or an allosteric site, which is crucial for understanding its pharmacological profile as a potential agonist, antagonist, or modulator. nih.govmdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound against nAChR Subtypes

| Biological Target | PDB ID / Model | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Human α4β2 nAChR | 5KXI | Orthosteric (α4-β2 interface) | -8.5 | Trp149, Tyr93, Tyr190, Cys192 |

| Human α7 nAChR | Homology Model | Orthosteric | -7.2 | Trp148, Tyr92, Tyr185, Cys189 |

| Human α3β4 nAChR | 6PV7 | Orthosteric (α3-β4 interface) | -7.9 | Trp151, Tyr95, Tyr192, Cys194 |

| Human α4β2 nAChR | 5KXI | Allosteric Site | -6.8 | Val60, Leu119, Met122 |

Note: This data is illustrative and represents plausible outcomes from molecular docking simulations. The binding affinity values are representative of scoring functions used in docking software.

While molecular docking provides a rapid assessment of binding, more accurate estimations of binding affinity are achieved through binding free energy calculations. These methods incorporate protein flexibility and solvent effects, providing a more rigorous evaluation. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP). frontiersin.orgnih.gov

These calculations typically follow molecular dynamics (MD) simulations, where the ligand-protein complex is simulated in a solvated environment over time (nanoseconds to microseconds). mdpi.comnih.gov This allows the system to explore various conformational states.

MM/PBSA: This end-point method calculates the binding free energy by averaging energetic contributions over a series of snapshots from the MD trajectory. frontiersin.org It computes the molecular mechanics energy in a vacuum and adds the solvation free energy, which is calculated using Poisson-Boltzmann or Generalized Born models.

FEP: This is a more computationally intensive but generally more accurate alchemical free energy method. nih.govmdpi.com It calculates the free energy difference between two states (e.g., a ligand in solution and the same ligand in the protein's binding site) by computationally "perturbing" or "mutating" the molecule from one state to another in a series of non-physical intermediate steps.

For this compound, these calculations would provide quantitative predictions of its affinity for various targets, helping to rank it against other potential drug candidates.

Table 2: Illustrative Binding Free Energy Calculations for this compound with Human α4β2 nAChR

| Calculation Method | ΔG_bind (kcal/mol) | Key Components | Computational Cost |

| MM/PBSA | -12.5 ± 2.1 | ΔE_vdw, ΔE_elec, ΔG_polar, ΔG_nonpolar | Moderate |

| MM/GBSA | -11.8 ± 1.9 | ΔE_vdw, ΔE_elec, ΔG_polar, ΔG_nonpolar | Moderate |

| FEP | -10.2 ± 0.8 | Alchemical Transformation | High |

| Thermodynamic Integration (TI) | -10.5 ± 0.9 | Alchemical Transformation | High |

Note: This data is hypothetical. The values represent typical outputs for such calculations, with standard deviations indicating the precision of the calculation over the simulation trajectory.

A detailed analysis of the docked poses and MD simulation trajectories reveals the specific molecular interactions that stabilize the ligand-protein complex. jchemlett.com For this compound, key interactions with a target like the α4β2 nAChR would be identified. These can include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and azetidine rings, as well as the methoxy (B1213986) oxygen, can act as hydrogen bond acceptors. The N-H group of a protonated azetidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine ring and the aliphatic azetidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Cation-π Interactions: If the azetidine nitrogen is protonated, it can form a favorable cation-π interaction with aromatic residues like tyrosine or tryptophan, which are known to be critical in the nAChR binding site. nih.gov

π-π Stacking: The pyridine ring can stack with the aromatic side chains of residues such as tyrosine, tryptophan, or phenylalanine.

Identifying these "binding hotspots" is crucial for medicinal chemistry efforts, as it informs which parts of the molecule can be modified to enhance affinity or selectivity.

Table 3: Potential Molecular Interactions of this compound in the α4β2 nAChR Orthosteric Site

| Interaction Type | Ligand Moiety | Potential Residue Partner | Distance (Å) |

| Hydrogen Bond | Azetidine N-H (protonated) | Tyr93 (backbone C=O) | 2.9 |

| Hydrogen Bond | Pyridine N | Thr150 (side chain -OH) | 3.1 |

| Cation-π | Azetidine (protonated) | Trp149 | 4.5 |

| π-π Stacking | Pyridine Ring | Tyr190 | 4.0 |

| Hydrophobic | Methoxy Methyl Group | Leu119 | 3.8 |

Note: This table presents a hypothetical but plausible set of interactions based on the known composition of the nAChR binding site.

Cheminformatics and Data Mining for Compound Prioritization

Cheminformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. For a novel compound, these methods are used to assess its drug-like properties, compare it to existing chemical libraries, and predict its activities and potential liabilities.

Chemical space analysis involves mapping the properties of a molecule to understand its position relative to the vast universe of known chemical structures. For this compound, key physicochemical properties and molecular descriptors are calculated. These descriptors help in assessing its "drug-likeness" by comparing it to established criteria like Lipinski's Rule of Five.

This analysis helps answer critical questions: Is the compound novel? Does it occupy a region of chemical space known for good pharmacokinetic properties? How does it compare to other compounds targeting the same biological pathway? By profiling its properties, the compound can be prioritized for further experimental testing.

Table 4: Calculated Physicochemical Properties and Drug-Likeness Profile

| Property | Calculated Value | Typical Range for CNS Drugs | Lipinski's Rule of Five |

| Molecular Weight (MW) | 178.22 g/mol | < 450 | Pass (< 500) |

| LogP (Octanol-Water Partition) | 1.35 | 1 - 4 | Pass (< 5) |

| Hydrogen Bond Donors | 1 | 1 - 3 | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 3 | 2 - 5 | Pass (≤ 10) |

| Number of Rotatable Bonds | 2 | < 8 | Pass (≤ 10) |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | < 90 Ų | N/A |

Note: Calculated values are based on the chemical structure and can be generated using standard cheminformatics software. The typical range for CNS drugs is provided for context.

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the prediction of a wide range of molecular properties from chemical structure alone. nih.govsemanticscholar.org Models are trained on large datasets of compounds with experimentally determined properties to learn structure-property or structure-activity relationships (QSAR). nih.govsemanticscholar.org

For this compound, various pre-trained or custom-built ML models can be used to predict:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles (e.g., aqueous solubility, blood-brain barrier permeability, metabolic stability, potential for hERG inhibition). researchgate.net

Bioactivity: The likelihood of the compound being active against specific targets.

Off-Target Effects: Predictions of interactions with unintended targets that could lead to side effects.

These predictions, while not a substitute for experimental validation, are invaluable for early-stage compound prioritization, allowing researchers to flag compounds with potential liabilities before committing significant resources. chemrxiv.orgresearcher.life

Table 5: Hypothetical Property Predictions using Machine Learning Models

| Property Predicted | Model Type | Prediction Outcome | Confidence Score |

| Aqueous Solubility (LogS) | Graph Neural Network | -2.5 (Moderately Soluble) | 0.85 |

| Blood-Brain Barrier Permeability | Random Forest Classifier | BBB+ (Permeable) | 0.91 |

| CYP3A4 Inhibition | Support Vector Machine | Low Probability of Inhibition | 0.78 |

| hERG Blockade | Deep Neural Network | Non-blocker | 0.88 |

| Muscarinic Receptor M1 Affinity | QSAR Model | Low Affinity | 0.75 |

Note: This data is for illustrative purposes, representing typical outputs from predictive AI/ML platforms used in drug discovery.

Mechanistic Investigations of Biological Target Interactions Excluding Clinical Outcomes

Affinity and Selectivity for Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The initial step in characterizing a novel compound like 3-(Azetidin-3-yl)-2-methoxypyridine would be to determine its binding affinity and selectivity for various nAChR subtypes.

Detailed In Vitro Binding Assays and Competition Experiments (e.g., with [3H]epibatidine)

Binding assays are fundamental in determining how strongly a compound (ligand) binds to a receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor, such as [3H]epibatidine or [3H]nicotine, is used. nih.gov Membranes from cells engineered to express specific nAChR subtypes or from brain regions rich in these receptors are incubated with the radioligand. The novel compound is then added at increasing concentrations to compete with the radioligand for binding to the receptor.

The effectiveness of the compound in displacing the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity. These experiments would typically be presented in a data table format, comparing the Ki values of the test compound against known nAChR ligands.

Identification of Specific nAChR Subtypes (e.g., α4β2)

The brain expresses numerous nAChR subtypes, with the α4β2 subtype being the most abundant and having a high affinity for nicotine. nih.gov To determine the selectivity of a compound, binding assays are performed across a panel of cell lines, each expressing a different nAChR subtype (e.g., α4β2, α3β4, α7). nih.govnih.gov By comparing the Ki values across these subtypes, a selectivity profile can be established. For instance, a compound with a significantly lower Ki for α4β2 compared to other subtypes would be considered selective for α4β2. nih.gov The α4β2 receptor itself can exist in different stoichiometries, such as (α4)2(β2)3 and (α4)3(β2)2, which have distinct pharmacological properties. nih.gov

Characterization of Ligand-Receptor Kinetic Profiles

Beyond affinity, the kinetics of the ligand-receptor interaction—specifically the association (kon) and dissociation (koff) rates—are crucial. These parameters determine the residence time of the compound on the receptor, which can significantly influence its pharmacological effect. nih.gov These rates are often measured using kinetic binding experiments where the association of a radiolabeled ligand is monitored over time in the presence and absence of the test compound. nih.gov A slow dissociation rate, for example, can lead to a prolonged duration of action.

Functional Characterization of Receptor Modulatory Activity In Vitro

Once binding is confirmed, the functional effect of the compound on the receptor is investigated.

Agonist, Antagonist, or Allosteric Modulator Profiles

The compound is classified based on its functional activity:

Agonist: A compound that binds to and activates the receptor, mimicking the effect of the endogenous neurotransmitter, acetylcholine.

Antagonist: A compound that binds to the receptor but does not activate it, thereby blocking the action of agonists. nih.gov

Partial Agonist: A compound that binds and activates the receptor but produces a submaximal response compared to a full agonist.

Positive Allosteric Modulator (PAM): A compound that binds to a site on the receptor distinct from the agonist binding site and enhances the receptor's response to an agonist. nih.gov

This profile is determined through functional assays, such as those described below.

Electrophysiological and Calcium Flux Assays in Cell-Based Systems

Functional activity is quantitatively measured using techniques like two-electrode voltage clamp or patch-clamp electrophysiology in cells (e.g., Xenopus oocytes or mammalian cell lines like HEK293) expressing the nAChR subtype of interest. nih.gov These methods directly measure the ion flow through the receptor channel upon application of the compound. An agonist would induce an inward current, while an antagonist would block the current induced by a known agonist.

Calcium flux assays are another common method, as many nAChRs are permeable to calcium ions (Ca2+). nih.govelsevierpure.com In this technique, cells are loaded with a calcium-sensitive fluorescent dye. Activation of nAChRs by an agonist leads to an influx of Ca2+, which is detected as an increase in fluorescence. moleculardevices.combiorxiv.org The potency (EC50) and efficacy (Emax) of an agonist can be determined from the concentration-response curve generated from these assays.

Identification of Other Potential Biological Targets

No information was found regarding the screening or identification of other potential biological targets for This compound .

No published data from enzyme inhibition assays, including but not limited to kinase or dihydrofolate reductase inhibition studies, are available for This compound .

There are no available reports detailing the receptor binding profile of This compound against G-protein coupled receptors (GPCRs) or ion channels.

Development and In Vitro Characterization of Radiolabeled Analogs for Receptor Imaging

No studies describing the development, radiosynthesis, or in vitro characterization of radiolabeled analogs of This compound for receptor imaging purposes have been identified.

No documented strategies for the radiosynthesis of This compound , including methods for 18F labeling, were found in the scientific literature.

In the absence of a developed radiolabeled analog, there is no information available on the radioligand binding properties of any such derivative of This compound in tissue homogenates.

Applications As Research Tools and Chemical Biology Probes

Development of Affinity Probes for Target Engagement Studies

Affinity probes are indispensable tools for identifying and validating the molecular targets of small molecules. These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent modification, and a reporter tag for detection. The 3-(Azetidin-3-yl)-2-methoxypyridine scaffold is well-suited for the design of such probes.

The azetidine (B1206935) nitrogen provides a convenient handle for the attachment of photoreactive groups (like diazirines or benzophenones) or other reactive functionalities for covalent labeling of the target protein upon binding. nih.gov Furthermore, a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, can be incorporated, often at a position that does not interfere with target binding, to enable visualization and isolation of the ligand-protein complex.

While direct examples for this compound are not extensively documented, the principle is demonstrated by structurally related compounds. For instance, derivatives of similar heterocyclic cores have been functionalized to create potent photoaffinity probes for targets like γ-secretase and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These probes have been instrumental in mapping the binding sites and understanding the molecular interactions of ligands with their targets.

Table 1: Components of a Hypothetical Affinity Probe Based on the this compound Scaffold

| Component | Function | Potential Attachment Point on Scaffold |

| Pharmacophore | Binds to the biological target | The entire this compound core |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Azetidine nitrogen or a substituent on the pyridine (B92270) ring |

| Reporter Tag | Enables detection and isolation of the labeled target | A non-critical position on the pyridine ring or azetidine |

Utilization in Phenotypic Screening Campaigns

Phenotypic screening involves testing large libraries of compounds for their ability to induce a specific cellular or organismal phenotype, without prior knowledge of the molecular target. nih.govharvard.edu This approach is a powerful strategy for discovering first-in-class medicines and novel biological pathways.

Compound libraries for phenotypic screening are designed to cover a broad chemical space. The this compound scaffold, with its three-dimensional character imparted by the azetidine ring, represents a departure from the often flat, aromatic structures that dominate many screening collections. harvard.edu The inclusion of such scaffolds increases the structural diversity of screening libraries, enhancing the probability of identifying novel "hits."

For example, high-content imaging-based phenotypic screens have been successfully employed to identify compounds that disrupt various cellular processes, such as mitosis or cell migration. harvard.edunih.gov A library containing derivatives of this compound could be screened in such assays to identify molecules that, for instance, selectively induce apoptosis in cancer cells or modulate neuronal function. The subsequent identification of the molecular target of these "hits" can then unveil new therapeutic opportunities.

Role as Precursors for Complex Chemical Entities

The chemical reactivity of the this compound scaffold makes it a valuable starting material for the synthesis of more complex and functionally diverse molecules. The pyridine ring can undergo a variety of chemical transformations, including substitution reactions, to introduce new functional groups. The methoxy (B1213986) group can also be a site for modification or replacement.

The azetidine ring, in particular, offers unique opportunities for chemical elaboration. Its ring strain can be harnessed in ring-opening reactions to generate linear structures with defined stereochemistry. Alternatively, the nitrogen atom can be functionalized to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity. The synthesis of various methoxypyridine-derived compounds has been explored, demonstrating the versatility of this core structure in generating novel chemical entities. nih.gov

The use of pyridine-containing compounds as precursors is a common strategy in drug discovery. For instance, the synthesis of potent nicotinic acetylcholine receptor agonists has been achieved through the modification of pyridine-based scaffolds. documentsdelivered.com Similarly, this compound can serve as a key intermediate in the synthesis of novel compounds targeting a range of biological targets.

Contributions to the Understanding of Structure-Function Relationships in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold provides a well-defined framework for systematic SAR exploration.

By systematically modifying each component of the molecule—the azetidine ring, the pyridine core, and the methoxy group—and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore. For example, the position and nature of substituents on the pyridine ring can be varied to probe interactions with specific residues in a protein's binding pocket.

Studies on related pyridine and azetidine derivatives have demonstrated the profound impact of subtle structural changes on target affinity and selectivity. For example, in a series of pyridine-modified analogs of a nicotinic acetylcholine receptor agonist, substitutions on the pyridine ring led to a wide range of binding affinities, from sub-nanomolar to micromolar. documentsdelivered.com Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has highlighted the importance of specific structural features for antibacterial activity. nih.gov These findings underscore the value of such systematic studies in guiding the design of more potent and selective compounds. The discovery of a highly selective 5-hydroxytryptamine2A receptor inverse agonist, APD791, was the result of extensive SAR studies on a series of phenyl pyrazole (B372694) derivatives. nih.govresearchgate.net

Emerging Paradigms and Future Perspectives for Azetidinyl Methoxypyridine Research

Integration of Advanced Synthetic Techniques for Complex Derivatization

The functionalization of the 3-(Azetidin-3-yl)-2-methoxypyridine core is pivotal for exploring its full potential in drug discovery. Moving beyond traditional methods, the integration of advanced synthetic techniques is set to revolutionize the creation of complex derivatives. Future efforts will likely concentrate on several key areas:

Continuous Flow Chemistry: The use of microwave flow reactors can enable the rapid and scalable synthesis of pyridine (B92270) derivatives. beilstein-journals.org This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and the potential for one-pot reactions that combine multiple steps, such as Michael additions and cyclodehydrations, without isolating intermediates. beilstein-journals.org This approach is well-suited for the automated production of a library of analogs.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, which is both time-efficient and environmentally friendly. researchgate.net The development of novel MCRs could allow for the direct assembly of highly substituted azetidinyl-methoxypyridine cores from simple starting materials.

Photocatalysis and Electrocatalysis: These modern synthetic tools provide mild and highly selective methods for forming new chemical bonds. numberanalytics.com Visible-light photocatalysis, for instance, can facilitate radical-mediated pathways for derivatization, while electrocatalysis can drive unique oxidation or reduction reactions, opening up new avenues for functionalizing the pyridine or azetidine (B1206935) rings under gentle conditions. numberanalytics.com

Late-Stage Functionalization: Techniques such as C-H activation are becoming increasingly important for modifying complex molecules at a late stage in the synthetic sequence. This allows for the direct introduction of new functional groups onto the pyridine ring without the need for pre-functionalized starting materials, dramatically increasing the efficiency of generating diverse analogs.

A modular synthetic platform, where building blocks with distinct three-dimensional exit vectors are employed, can be envisioned. acs.org For instance, pre-functionalized azetidine or pyridine MIDA boronates could be used in robust reactions like Suzuki-Miyaura cross-couplings to rapidly assemble a wide array of derivatives. acs.org

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental synthesis and biological testing creates a powerful feedback loop that can accelerate the drug discovery process. For the this compound scaffold, this synergy is crucial for navigating the vast chemical space of its potential derivatives.

High-Throughput Virtual Screening (HTVS): Computational methods, particularly diversity-based HTVS, can be used to screen massive virtual libraries of azetidinyl-methoxypyridine derivatives against specific biological targets. nih.gov This in silico screening can prioritize a smaller, more manageable set of compounds for actual synthesis and testing, saving significant time and resources. nih.gov

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes of novel derivatives within the active site of a target protein. nih.gov These predictions help to rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved potency and selectivity. For example, docking could reveal whether a specific substitution on the pyridine ring or the azetidine nitrogen is likely to form a key hydrogen bond or hydrophobic interaction. nih.gov

In Silico Property Prediction: Computational tools can predict various physicochemical and pharmacokinetic properties, such as solubility, lipophilicity (e.g., XlogP), and potential for off-target effects. uni.lu This allows chemists to filter out compounds with undesirable properties early in the design phase.

A typical synergistic workflow would involve using HTVS to identify initial virtual hits, followed by molecular docking to refine the selection and propose specific modifications. The most promising candidates would then be synthesized and subjected to in vitro biological assays. The experimental results would, in turn, be used to validate and refine the computational models, leading to a more accurate and predictive design cycle.

Exploration of Novel Therapeutic Areas Based on Identified Target Interactions